4,4'-Methylenebis(3-nitroaniline)

Description

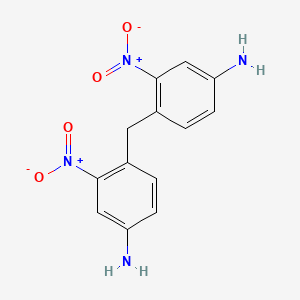

4,4'-Methylenebis(3-nitroaniline) (CAS No. 26946-33-8) is an aromatic diamine characterized by a central methylene (-CH₂-) group bridging two nitro-substituted aniline rings. The nitro (-NO₂) groups at the 3-position on each benzene ring confer unique electronic and steric properties, making this compound valuable in polymer chemistry, particularly as a curing agent for epoxy resins and as an intermediate in synthesizing high-performance materials . Its structural rigidity and thermal stability are leveraged in applications requiring resistance to degradation at elevated temperatures .

Properties

IUPAC Name |

4-[(4-amino-2-nitrophenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENYTAOVAUETRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181435 | |

| Record name | Aniline, 4,4'-methylenebis(3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26946-33-8 | |

| Record name | 4,4′-Diamino-2,2′-dinitrodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26946-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4,4'-methylenebis(3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26946-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 4,4'-methylenebis(3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(3-nitroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(3-nitroaniline) can be synthesized through the nitration of 4,4’-methylenedianiline. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline groups .

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(3-nitroaniline) involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(3-nitroaniline) undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions

Major Products Formed:

Reduction: 4,4’-Methylenebis(3-aminoaniline).

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4’-Methylenebis(3-nitroaniline) has numerous applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3-nitroaniline) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules such as proteins and nucleic acids. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methylene-bis-aniline derivatives. Key structural analogs and their comparative properties are outlined below:

Chemical Structure and Substituent Effects

Reactivity in Epoxy Curing

The reactivity of methylene-bis-anilines with epoxy resins depends on substituent electronic effects:

- MDA : High reactivity due to unhindered primary amines, but forms brittle networks .

- MOCA : Lower reactivity (vs. MDA) due to electron-withdrawing -Cl groups; forms flexible, flame-retardant networks .

- 4,4'-Methylenebis(3-nitroaniline) : Nitro groups reduce nucleophilicity, requiring higher curing temperatures. However, the resulting polymers exhibit superior thermal stability (>300°C) .

- MDEA and MCDEA : Bulky alkyl or chloro-alkyl groups slow reaction kinetics but improve toughness and glass transition temperature (Tg) in composites .

Thermal and Mechanical Properties

Toxicity and Regulatory Status

- 4,4'-Methylenebis(3-nitroaniline): Limited toxicity data; nitro groups may reduce bioavailability but pose mutagenic risks .

- MDA: Classified as a probable human carcinogen (IARC Group 2A) due to benzidine-like structure .

- MOCA: Recognized carcinogen (IARC Group 1); regulated under OSHA’s Permissible Exposure Limit (PEL: 0.003 mg/m³) .

- Michler’s Base: Suspected carcinogen; regulated in the EU under REACH .

Biological Activity

4,4'-Methylenebis(3-nitroaniline) is an organic compound with the molecular formula C13H12N4O4. It is characterized by two nitro groups and two aniline groups linked by a methylene bridge. This compound has garnered attention due to its diverse biological activities, particularly its mutagenicity and potential applications in medicinal chemistry. This article explores the biological activity of 4,4'-Methylenebis(3-nitroaniline), including its mechanisms of action, case studies, and relevant research findings.

The biological activity of 4,4'-Methylenebis(3-nitroaniline) is primarily attributed to its nitro groups. These groups can undergo reduction to form amino groups, which interact with biological molecules such as proteins and nucleic acids. The compound can also participate in redox reactions that influence cellular processes. Notably, it has been observed to exhibit direct mutagenicity without the need for metabolic activation in certain bacterial strains, which distinguishes it from many other benzidine analogues .

1. Mutagenicity

Research indicates that 4,4'-Methylenebis(3-nitroaniline) demonstrates significant mutagenic properties. In studies involving bacterial strains TA100 and TA98, the compound exhibited mutagenicity both with and without metabolic activation by rat liver S9. This unique characteristic suggests that the structure of 4,4'-Methylenebis(3-nitroaniline) allows it to directly interact with DNA, potentially causing mutations.

3. Antitumor Activity

Nitroanilines have been investigated for their antitumor properties. A study highlighted that derivatives of nitroanilines could inhibit tumor growth in vitro by inducing apoptosis in cancer cells . Although direct studies on 4,4'-Methylenebis(3-nitroaniline) are sparse, its structural similarities suggest potential antitumor activity.

Case Studies

Case Study 1: Mutagenicity Assessment

A comprehensive study assessed the mutagenic effects of various nitroanilines, including 4,4'-Methylenebis(3-nitroaniline). The results indicated that this compound was one of the most potent mutagens tested, causing significant DNA damage in bacterial assays.

Case Study 2: Antibacterial Screening

In a comparative analysis of nitro compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives similar to 4,4'-Methylenebis(3-nitroaniline) exhibited minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 μg/mL . This suggests that modifications to the nitroaniline structure could enhance antibacterial efficacy.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.